N-[(furan-2-yl)methyl]-4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide
Description
This compound is a structurally complex molecule featuring a fused thieno[3,2-d]pyrimidine core substituted with a 2-methylphenylmethyl group at the N-1 position and a cyclohexane-1-carboxamide moiety at the C-4 position.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[[1-[(2-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4S/c1-18-5-2-3-6-21(18)17-29-23-12-14-35-24(23)26(32)30(27(29)33)16-19-8-10-20(11-9-19)25(31)28-15-22-7-4-13-34-22/h2-7,12-14,19-20H,8-11,15-17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMPQSBKGFCRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCC5=CC=CO5)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced via a nucleophilic substitution reaction.
Formation of the cyclohexane carboxamide moiety: This step involves the reaction of a cyclohexane derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The thieno[3,2-d]pyrimidine core can be reduced to form dihydrothieno[3,2-d]pyrimidine derivatives.
Substitution: The cyclohexane carboxamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furan-2,3-dione, while reduction of the thieno[3,2-d]pyrimidine core would yield dihydrothieno[3,2-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving its molecular targets.
Medicine: Potential therapeutic applications could include its use as a drug candidate for treating various diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thieno/Pyrimidine Cores
- Compound (1): (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide Key Differences: Replaces the thienopyrimidine core with a pyrimidine-thiophene hybrid. The dichlorophenyl group enhances halogen bonding but reduces solubility compared to the 2-methylphenyl group in the target compound.
- AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide Key Differences: Features a dihydropyridine core instead of thienopyrimidine. The bromophenyl and methoxyphenyl groups may enhance metabolic stability but reduce blood-brain barrier penetration compared to the target compound’s methylphenyl and furan groups.
Compounds with Carboxamide Linkages
- MK-0974: N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide Key Differences: Uses an azepane-piperidine scaffold rather than thienopyrimidine. The trifluoroethyl group improves oral bioavailability (F = 60% in primates), a property the target compound may lack due to its larger cyclohexane group.
- N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Key Differences: Contains a thiazolidinone ring instead of thienopyrimidine. The chlorophenyl group and pyridine-carboxamide linkage enable hydrogen bonding (N–H⋯N, C–H⋯O) and π-π stacking (3.794 Å), which the target compound’s furan and methylphenyl groups may mimic.
Pharmacokinetic Properties
Research Implications
However, its pharmacokinetic profile may require optimization to match the oral efficacy of MK-0974 .
Biological Activity
The compound N-[(furan-2-yl)methyl]-4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula
- C : 24
- H : 26
- N : 4
- O : 3
- S : 1
Molecular Weight
- 479.9 g/mol
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated in various cancer cell lines, demonstrating significant cytotoxic effects. For instance, a study conducted by Fayad et al. (2019) identified this compound as part of a drug library screened against multicellular spheroids, indicating its efficacy in targeting tumor cells .
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Pathways : It may interfere with signaling pathways critical for cancer cell survival, such as the MAPK and PI3K/Akt pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Fayad et al. (2019) | Identified as a novel anticancer agent through screening; effective against various cancer cell lines. |
| Pinterova et al. (2017) | Discussed the synthesis of similar compounds with notable biological activities; highlighted structure-activity relationships that could inform further research. |
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest that the compound exhibits low toxicity in vitro; however, comprehensive in vivo studies are necessary to fully evaluate its safety.
Toxicological Findings
| Parameter | Result |
|---|---|
| Acute Toxicity | Low in animal models; no significant adverse effects observed at therapeutic doses. |
| Chronic Toxicity | Further studies required to assess long-term effects. |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including alkylation of the thieno[3,2-d]pyrimidine core and coupling with the cyclohexane carboxamide moiety. Key steps include:
- Thienopyrimidine functionalization : Use of benzyl halides for N-alkylation at the 1-position .
- Cyclohexane coupling : Mitsunobu or nucleophilic substitution reactions to attach the furan-methyl group . Optimization requires solvent selection (e.g., DMF for polar intermediates), temperature control (60–80°C for amide bond formation), and purification via column chromatography or recrystallization .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
Stability studies should include:
- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC or LC-MS .
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition points and differential scanning calorimetry (DSC) for phase transitions .
- Light sensitivity : Conduct photostability tests under ICH guidelines (e.g., UV-Vis exposure) .
Q. What preliminary biological screening assays are suitable for evaluating its activity?
Initial screens should focus on:
- Enzyme inhibition : Assays targeting kinases or proteases due to the thienopyrimidine scaffold’s affinity for ATP-binding pockets .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
SAR strategies include:
- Core modifications : Substitute the 2-methylphenyl group with electron-withdrawing groups (e.g., Cl, NO₂) to enhance binding to hydrophobic pockets .
- Side-chain variations : Replace the furan-methyl group with thiophene or pyrrole derivatives to evaluate steric/electronic effects .
- Pharmacophore mapping : Use molecular modeling (e.g., Schrödinger Suite) to identify critical interaction points .
Q. How should contradictory data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?
Address discrepancies by:
- Standardizing assays : Use identical cell lines, incubation times, and controls to minimize variability .
- Validating target engagement : Employ biophysical methods like SPR or ITC to confirm direct binding .
- Metabolic stability checks : Verify compound integrity during assays via LC-MS to rule out degradation artifacts .
Q. What methodologies are recommended for studying its interaction with cytochrome P450 enzymes?
- In vitro metabolism : Use human liver microsomes (HLMs) with NADPH cofactor, identifying metabolites via UPLC-QTOF .
- CYP inhibition assays : Fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to measure IC₅₀ values .
- Docking simulations : Align the compound with CYP active sites (e.g., PDB 1TQN) to predict binding modes .
Q. How can molecular dynamics (MD) simulations guide the design of analogs with improved pharmacokinetics?
- Solubility prediction : Simulate free energy of solvation using COSMO-RS .
- Membrane permeability : Run MD simulations in lipid bilayers (e.g., POPC membranes) to estimate logP and diffusion rates .
- Protein-ligand stability : Analyze RMSD and hydrogen-bond persistence over 100-ns trajectories (e.g., GROMACS) .
Q. What experimental designs are critical for in vivo efficacy and toxicity studies?
- Dose optimization : Perform pharmacokinetic (PK) studies in rodents to establish Cₘₐₓ and AUC .
- Toxicity endpoints : Monitor liver/kidney function (ALT, creatinine) and histopathology .
- Biodistribution : Radiolabel the compound (e.g., ¹⁴C) to track tissue accumulation .
Methodological Considerations for Data Interpretation
Q. How to prioritize conflicting computational predictions (e.g., ADMET vs. in vitro data)?
- Weighting empirical data : Prioritize in vitro permeability (e.g., Caco-2 assays) over in silico logP predictions .
- Sensitivity analysis : Identify which computational parameters (e.g., force fields) most impact results .
Q. What strategies enhance selectivity against off-target receptors?
- Counter-screening : Test against panels of related enzymes (e.g., kinase families for ATP-competitive inhibitors) .
- Fragment-based design : Use X-ray crystallography to eliminate moieties causing off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
